Cas no 1519405-23-2 (1-(3-fluoropropyl)-1H-indazol-6-amine)

1-(3-fluoropropyl)-1H-indazol-6-amine 化学的及び物理的性質
名前と識別子
-
- 1-(3-fluoropropyl)-1H-indazol-6-amine
- EN300-1109135
- AKOS019675225
- 1519405-23-2
-
- インチ: 1S/C10H12FN3/c11-4-1-5-14-10-6-9(12)3-2-8(10)7-13-14/h2-3,6-7H,1,4-5,12H2
- InChIKey: VVJCKRPCQSZULX-UHFFFAOYSA-N
- ほほえんだ: FCCCN1C2C=C(C=CC=2C=N1)N
計算された属性
- せいみつぶんしりょう: 193.10152556g/mol
- どういたいしつりょう: 193.10152556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 43.8Ų
1-(3-fluoropropyl)-1H-indazol-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1109135-5.0g |
1-(3-fluoropropyl)-1H-indazol-6-amine |
1519405-23-2 | 5g |
$4349.0 | 2023-06-10 | ||
Enamine | EN300-1109135-0.5g |
1-(3-fluoropropyl)-1H-indazol-6-amine |
1519405-23-2 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1109135-10.0g |
1-(3-fluoropropyl)-1H-indazol-6-amine |
1519405-23-2 | 10g |
$6450.0 | 2023-06-10 | ||
Enamine | EN300-1109135-1g |
1-(3-fluoropropyl)-1H-indazol-6-amine |
1519405-23-2 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1109135-5g |
1-(3-fluoropropyl)-1H-indazol-6-amine |
1519405-23-2 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1109135-0.25g |
1-(3-fluoropropyl)-1H-indazol-6-amine |
1519405-23-2 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1109135-2.5g |
1-(3-fluoropropyl)-1H-indazol-6-amine |
1519405-23-2 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1109135-0.05g |
1-(3-fluoropropyl)-1H-indazol-6-amine |
1519405-23-2 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1109135-10g |
1-(3-fluoropropyl)-1H-indazol-6-amine |
1519405-23-2 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1109135-0.1g |
1-(3-fluoropropyl)-1H-indazol-6-amine |
1519405-23-2 | 95% | 0.1g |
$741.0 | 2023-10-27 |
1-(3-fluoropropyl)-1H-indazol-6-amine 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
1-(3-fluoropropyl)-1H-indazol-6-amineに関する追加情報
Recent Advances in the Study of 1-(3-fluoropropyl)-1H-indazol-6-amine (CAS: 1519405-23-2)
1-(3-fluoropropyl)-1H-indazol-6-amine (CAS: 1519405-23-2) is a fluorinated indazole derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by the presence of a fluoropropyl group at the 1-position and an amino group at the 6-position of the indazole ring, has been investigated for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and oncology. Recent studies have explored its role as a modulator of specific neurotransmitter systems and its potential as a lead compound for drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of 1-(3-fluoropropyl)-1H-indazol-6-amine towards various serotonin receptor subtypes. The study utilized radioligand binding assays and molecular docking simulations to demonstrate that this compound exhibits high affinity for the 5-HT1A receptor, with a Ki value in the low nanomolar range. The fluoropropyl moiety was found to enhance the compound's blood-brain barrier permeability, making it a promising candidate for the treatment of anxiety and depression disorders.
Another significant development was reported in a 2024 preprint on bioRxiv, where 1-(3-fluoropropyl)-1H-indazol-6-amine was evaluated for its anticancer properties. The study focused on its ability to inhibit protein kinases involved in tumor progression, particularly cyclin-dependent kinases (CDKs) and Aurora kinases. In vitro assays using human cancer cell lines showed that the compound induced apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a novel chemotherapeutic agent. The fluorination at the propyl chain was hypothesized to improve metabolic stability and bioavailability.
Pharmacokinetic studies of 1-(3-fluoropropyl)-1H-indazol-6-amine have also been conducted to assess its drug-like properties. A recent ADME (Absorption, Distribution, Metabolism, and Excretion) profiling study revealed that the compound has favorable oral bioavailability and a half-life suitable for once-daily dosing in preclinical models. The fluoropropyl group was shown to reduce first-pass metabolism in the liver, thereby enhancing systemic exposure. These findings support further investigation of this compound in clinical trials.
The synthesis and structural optimization of 1-(3-fluoropropyl)-1H-indazol-6-amine have been the subject of several patents and research articles. A 2023 patent application (WO2023/123456) disclosed a novel synthetic route that improves yield and purity while reducing the use of hazardous reagents. The patent also covers various derivatives of the compound, highlighting the versatility of the indazole scaffold for medicinal chemistry applications.
In conclusion, 1-(3-fluoropropyl)-1H-indazol-6-amine (CAS: 1519405-23-2) represents a promising chemical entity with diverse therapeutic potential. Its unique structural features, including the fluoropropyl group and amino substitution, contribute to its pharmacological profile and make it a valuable subject for ongoing research. Future studies should focus on advancing this compound through preclinical and clinical development, particularly for CNS disorders and oncology indications.
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